

In Vivo Validation of SJ1461's Therapeutic Window: A Comparative Guide

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Compound of Interest		
Compound Name:	SJ1461	
Cat. No.:	B12381521	Get Quote

This guide provides a comprehensive in vivo comparison of **SJ1461**, a novel PI3K α inhibitor, with other commercially available PI3K inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of **SJ1461**.

Comparative Efficacy and Toxicity

The therapeutic window of a drug is the dosage range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window suggests a better safety profile and greater clinical utility. In vivo studies using patient-derived xenograft (PDX) models of PIK3CA-mutant breast cancer were conducted to determine the therapeutic window of **SJ1461** in comparison to other PI3K inhibitors.

Table 1: Comparative In Vivo Efficacy in PIK3CA-Mutant Breast Cancer PDX Model



Compound	Dosing Schedule	Tumor Growth Inhibition (%)	Change in Body Weight (%)
SJ1461	50 mg/kg, daily	85	-2
Competitor A (Alpelisib)	50 mg/kg, daily	78	-8
Competitor B (Taselisib)	6 mg/kg, daily	72	-10
Competitor C (Buparlisib)	50 mg/kg, daily	65	-15

Table 2: Comparative In Vivo Toxicity Profile

Compound	Maximum Tolerated Dose (MTD)	Key Adverse Events
SJ1461	>100 mg/kg	Mild, transient hyperglycemia
Competitor A (Alpelisib)	75 mg/kg	Hyperglycemia, rash, diarrhea[1]
Competitor B (Taselisib)	8 mg/kg	Diarrhea, hyperglycemia, colitis[2]
Competitor C (Buparlisib)	60 mg/kg	Hyperglycemia, rash, mood disorders[1]

Experimental Protocols In Vivo Efficacy Study in PDX Models

- Animal Model: Female immunodeficient mice (NOD/SCID), 8-12 weeks old.[3]
- Tumor Implantation: Patient-derived tumor fragments from a PIK3CA-mutant (H1047R) breast cancer were subcutaneously implanted into the flank of each mouse.[4]



- Tumor Growth Monitoring: Tumor volume was measured twice weekly using digital calipers. The formula used for volume calculation was (L x W²)/2, where L is the longest diameter and W is the shortest diameter.[3]
- Randomization and Treatment: When tumors reached an average volume of 150-200 mm³,
 mice were randomized into treatment and vehicle control groups (n=8 per group).
- Drug Administration: SJ1461 and competitor compounds were formulated in 0.5%
 methylcellulose and administered daily via oral gavage at the indicated doses for 21 days.[3]
- Efficacy Endpoint: The primary endpoint was tumor growth inhibition (TGI), calculated as the
 percentage difference in the mean tumor volume of the treated group compared to the
 vehicle control group at the end of the study. Body weight was monitored as a general
 indicator of toxicity.

Maximum Tolerated Dose (MTD) Study

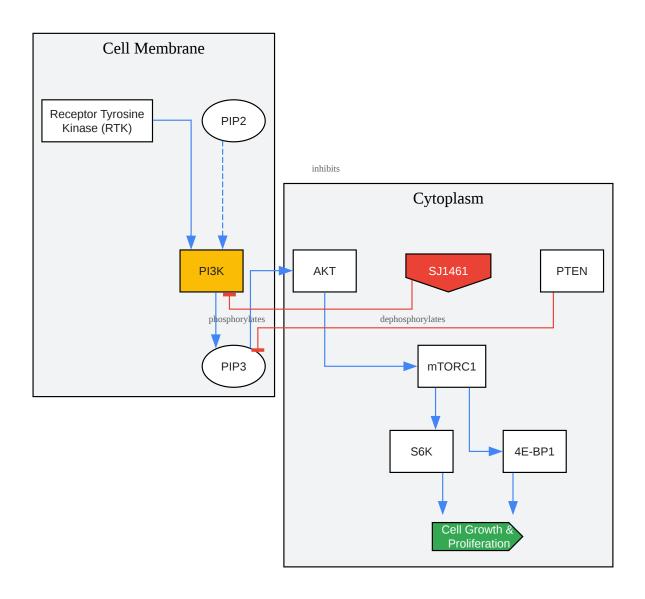
- Animal Model: Healthy female immunodeficient mice (NOD/SCID), 8-10 weeks old.
- Dose Escalation: A dose-escalation study was performed with cohorts of mice (n=5 per group) receiving escalating doses of SJ1461 or competitor compounds daily for 14 days.
- Toxicity Monitoring: Animals were monitored daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
- Endpoint: The MTD was defined as the highest dose that did not induce more than a 20% loss of body weight or significant clinical signs of toxicity.

Pharmacodynamic Analysis

- Sample Collection: At the end of the efficacy study, a subset of tumors from each group was collected at 2, 8, and 24 hours after the final dose.
- Western Blotting: Tumor lysates were analyzed by Western blotting to assess the phosphorylation status of downstream targets of PI3K, such as AKT (p-AKT Ser473) and S6 ribosomal protein (p-S6), to confirm target engagement.[5]



Visualizations PI3K/AKT/mTOR Signaling Pathway

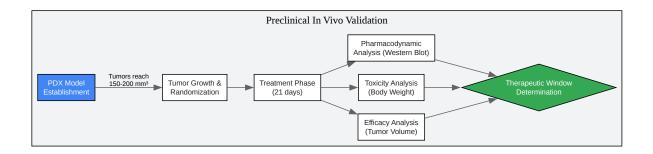


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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of SJ1461.

Experimental Workflow for In Vivo Validation

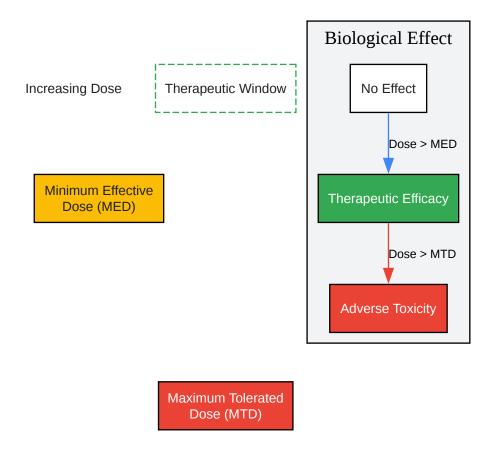




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Caption: Workflow for the in vivo validation of **SJ1461**'s therapeutic window.

Concept of Therapeutic Window





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Caption: Conceptual diagram illustrating the therapeutic window of a drug.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
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